
(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C17H15F3INO3S. It is known for its application in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a cyanophenyl group, a mesityl group, and an iodonium ion paired with a trifluoromethanesulfonate anion .
Preparation Methods
The synthesis of (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of (4-cyanophenyl)iodonium salts with mesityl iodide in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced iodonium species.
Substitution: The compound can participate in substitution reactions where the iodonium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodonium ion to a target molecule. This transfer can lead to the formation of new chemical bonds and the modification of the target molecule’s structure. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
(4-Cyanophenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other similar compounds, such as:
(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate: This compound has an acetyl group instead of a cyanophenyl group.
(4-Methylphenyl)(mesityl)iodonium trifluoromethanesulfonate: This compound has a methyl group instead of a cyanophenyl group. The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C17H15F3INO3S |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
(4-cyanophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15IN.CHF3O3S/c1-11-8-12(2)16(13(3)9-11)17-15-6-4-14(10-18)5-7-15;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
JZSVTSODNWXDTF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C#N)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
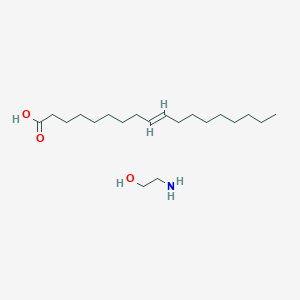
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)
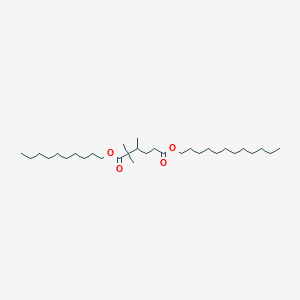
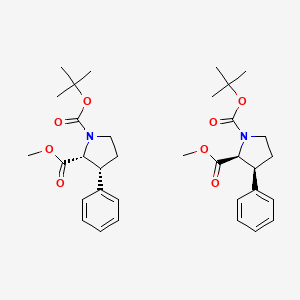

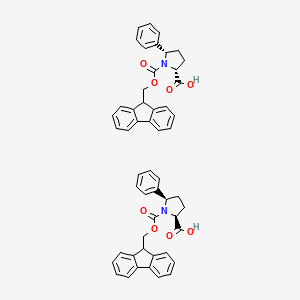
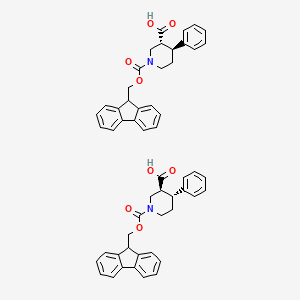
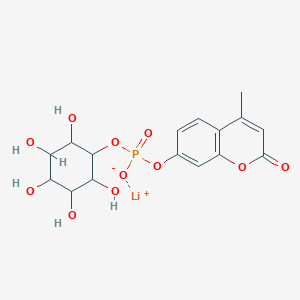
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
